molecular formula C22H17ClN2OS B11468635 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide

Cat. No.: B11468635
M. Wt: 392.9 g/mol
InChI Key: JTJOUJCTAKDODZ-UHFFFAOYSA-N
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Description

    N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide: is a synthetic organic compound.

  • Its chemical structure consists of a benzothiazole ring, a chlorophenyl group, and a dimethylbenzamide moiety.
  • This compound exhibits intriguing biological properties, making it an area of active research.
  • Preparation Methods

    • Several synthetic pathways lead to the formation of this compound:

        Diazo-coupling: Involves coupling a diazonium salt derived from 2-chloroaniline with 2-amino-1,3-benzothiazole.

        Knoevenagel condensation: Reacts 2-chlorobenzaldehyde with 2-amino-1,3-benzothiazole in the presence of a base.

        Biginelli reaction: Combines 2-chlorobenzaldehyde, 2-amino-1,3-benzothiazole, and urea to form the target compound.

        Microwave irradiation: and are also employed.

    • Industrial production methods may involve scale-up of the most efficient synthetic route.
  • Chemical Reactions Analysis

      Oxidation: , , and reactions are relevant:

    • Common reagents include oxidizing agents , reducing agents , and halogen sources .
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as a building block in drug discovery and materials science.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: Explored as a lead compound for drug development (e.g., antitumor, anti-inflammatory).

      Industry: May find applications in agrochemicals or specialty chemicals.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets .
    • Molecular docking studies: against relevant proteins (e.g., enzymes, receptors) reveal binding modes.

    • Pathways involved could include signal transduction, metabolic pathways, or cellular processes.
  • Comparison with Similar Compounds

    Remember that research in this field is dynamic, and new findings may emerge

    Properties

    Molecular Formula

    C22H17ClN2OS

    Molecular Weight

    392.9 g/mol

    IUPAC Name

    N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide

    InChI

    InChI=1S/C22H17ClN2OS/c1-13-7-9-16(14(2)11-13)21(26)24-19-12-15(8-10-17(19)23)22-25-18-5-3-4-6-20(18)27-22/h3-12H,1-2H3,(H,24,26)

    InChI Key

    JTJOUJCTAKDODZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)C

    Origin of Product

    United States

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